5-(Hydroxymethyl)heptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

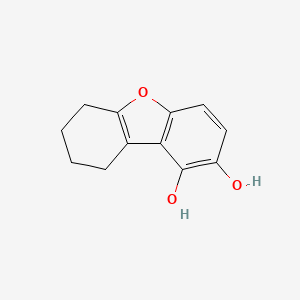

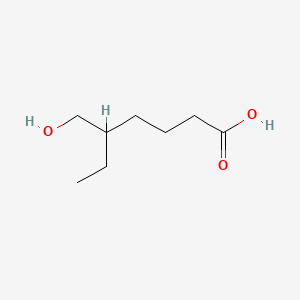

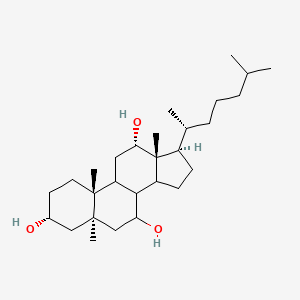

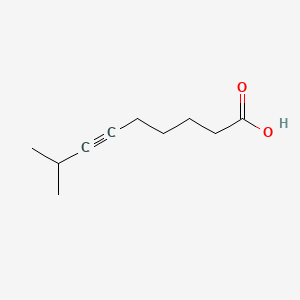

5-(Hydroxymethyl)heptanoic acid, also known as 5-Ethyl-6-hydroxyhexanoic Acid, is an intermediate in the synthesis of metabolites of Bis (2-ethylhexyl) Phthalate (DEHP) . It has a molecular weight of 160.21 and a molecular formula of C8H16O3 .

Synthesis Analysis

5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials . The current systems for preparing 5-HMF are disadvantaged by poor selectivity and a low conversion rate . The production of 5-HMF involves an acid-catalyzed reaction (dehydration) whereby three water molecules are removed from simple sugars of monosaccharides, disaccharides .

Molecular Structure Analysis

This compound contains total 26 bond(s); 10 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 primary alcohol(s) .

Chemical Reactions Analysis

Biomass-derived hydroxymethyl-2-furfural (HMF) can be converted to 2,5-furan dicarboxylic acid (FDCA) through multiple oxidation reactions .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.21 and a molecular formula of C8H16O3 . It is soluble in Chloroform (Slightly), Methanol (Slightly), and appears as a Clear Colorless Oil .

科学的研究の応用

Synthesis of Epothilone A Fragment: The synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, involved optical resolution using lipase-catalyzed hydrolysis (Shioji et al., 2001).

Anticonvulsant Treatment: Heptanoate, a related compound, is used in the treatment of rare metabolic disorders and has shown potential as an anticonvulsant in mouse seizure models (Borges & Sonnewald, 2012).

Synthesis of Pseudo-hexopyranose: Isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, which are structurally similar to 5-(Hydroxymethyl)heptanoic acid, were synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds (Ogawa et al., 1980).

Biomass Conversion: 5-Hydroxymethyl-2-furfural, a compound related to this compound, is converted into 2,5-furandicarboxylic acid, showing potential in renewable chemical production (Casanova et al., 2009).

Neurotransmitter Research: The voltammetric detection of 5-hydroxytryptamine release in the brain offers insights into neurotransmitter dynamics, demonstrating the importance of related hydroxymethyl compounds in neurological research (Hashemi et al., 2009).

Production of Biochemicals: ω-Hydroxyundec-9-enoic acid and n-heptanoic acid, derivatives of heptanoic acid, are produced from ricinoleic acid using an Escherichia coli-based biocatalyst, highlighting applications in bioplastics and other industrial fields (Jang et al., 2014).

Extraction of Biomass Chemicals: The extraction of 5-hydroxymethylfurfural from aqueous solutions points to improved methods for isolating valuable biomass-derived chemicals (Sindermann et al., 2016).

Metabolism of Plasticizers: The detection of 4-heptanone in urine, a metabolite of 2-ethylhexanoic acid from plasticizers, illustrates the metabolic pathways of similar compounds (Walker & Mills, 2001).

作用機序

The molecular structure, morphology, and growth mechanism of 5-hydroxymethyl furfural (HMF) derived humins as a function of HMF conversion have been investigated. The FTIR data support a reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .

将来の方向性

The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention . The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed . The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .

特性

IUPAC Name |

5-(hydroxymethyl)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-7(6-9)4-3-5-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVVDZINAQAKOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCC(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-acetylamino-4-(4-[4,6-bis(3-diethylaminopropylamino)-1,3,5-triazin-2-ylamino]phenylazo)-2-(2-me](/img/no-structure.png)

![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)